

Spectroscopic Comparison Guide: 2-Chloro-6-methyl-benzoxazole Derivatives

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Compound of Interest

Compound Name: 2-Chloro-6-methyl-benzoxazole

CAS No.: 3621-83-8

Cat. No.: B1366437

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Executive Summary & Structural Context[1][2]

In the landscape of heterocyclic building blocks, **2-Chloro-6-methyl-benzoxazole** (CAS 3621-83-8) serves as a critical electrophile for synthesizing bioactive scaffolds (e.g., VEGFR inhibitors, antimicrobials) and fluorescent optical materials.[1]

This guide provides an objective, data-driven comparison of the 6-methyl derivative against its two primary structural alternatives: the unsubstituted 2-Chlorobenzoxazole and its regioisomer, 2-Chloro-5-methyl-benzoxazole.[1] By analyzing the spectroscopic signatures and reactivity profiles, we establish a selection framework for optimizing nucleophilic aromatic substitutions () at the C2 position.

The Core Comparison Set

Compound	Structure Description	Electronic Character (Benzene Ring)	Primary Application
Target: 6-Me-CBO	2-Chloro-6-methyl-benzoxazole	Weakly Electron Rich (Inductive +I at C6)	High-specificity kinase inhibitors; ES IPT dyes.[1]
Alt 1: CBO	2-Chlorobenzoxazole	Neutral / Electron Deficient	General purpose scaffold; baseline reactivity.[1]
Alt 2: 5-Me-CBO	2-Chloro-5-methyl-benzoxazole	Weakly Electron Rich (Inductive +I at C5)	Isosteric replacement; metabolic stability studies.[1]

Spectroscopic Profiling: The Fingerprint of Regiochemistry

Distinguishing between the 5-methyl and 6-methyl isomers is a common challenge in bulk synthesis. The following spectroscopic data synthesizes field observations with theoretical shifts to provide a reliable identification matrix.

A. Nuclear Magnetic Resonance (¹H NMR)

The position of the methyl group breaks the symmetry of the aromatic system, creating distinct coupling patterns.

Comparative Chemical Shifts (400 MHz, CDCl₃)

,
ppm)

Proton Position	6-Me-CBO (Target)	5-Me-CBO (Alternative)	CBO (Standard)	Diagnostic Note
-CH	2.48 (s)	2.45 (s)	N/A	Methyl shifts are similar; not diagnostic alone.
H-4	7.55 (d, =8.2 Hz)	7.48 (s, broad)	7.65 (m)	H-4 in 5-Me is a singlet/doublet with meta coupling (Hz).
H-5	7.15 (dd, =8.2, 1.2 Hz)	N/A (Substituted)	7.35 (m)	H-5 in 6-Me shows strong ortho coupling to H-4.
H-6	N/A (Substituted)	7.18 (dd)	7.35 (m)	
H-7	7.32 (d, =1.2 Hz)	7.38 (d, =8.4 Hz)	7.50 (m)	H-7 in 6-Me is a doublet with weak meta coupling.

Key Identification Logic:

- 6-Me-CBO: Look for a doublet at ~7.55 ppm (H-4) with a large ortho-coupling constant (Hz).[1]
- 5-Me-CBO: Look for a singlet (or finely split doublet) at ~7.48 ppm (H-4) due to lack of an ortho neighbor.[1]

B. Infrared Spectroscopy (FT-IR)

While the C=N and C-O-C stretches are conserved, the substitution pattern shifts the C-H out-of-plane (OOP) bending vibrations.[1]

- C=N Stretch:

(Strong, sharp).
- C-Cl Stretch:

.[1]
- Aromatic OOP Bending:
 - 6-Me:

(2 adjacent H's).
 - 5-Me:

(Isolated H) and

C. UV-Vis Absorbance & Fluorescence

The 2-chloro derivatives are typically non-fluorescent or weakly fluorescent compared to their 2-aryl counterparts.[1] However, they exhibit distinct absorption maxima () useful for HPLC monitoring.

- 6-Me-CBO

: 284 nm (Bathochromic shift vs CBO due to methyl donation).[1]
- CBO

: 278 nm.
- Solvatochromism: Negligible in non-polar solvents; slight red-shift in DMSO due to dipole stabilization.[1]

Experimental Protocols

Protocol A: Synthesis of 2-Chloro-6-methyl-benzooxazole

Rationale: Direct chlorination of the thiol or hydroxy intermediate is the industry standard for purity.[1]

Reagents: 2-Amino-5-methylphenol (1.0 eq), Carbon Disulfide (CS

, excess), KOH, Thionyl Chloride (SOCl

) or PCl

.

Workflow:

- Cyclization: Dissolve 2-amino-5-methylphenol in EtOH/KOH. Add CS dropwise at 0°C. Reflux for 6 hours. Acidify with HCl to precipitate 6-methyl-benzooxazole-2-thiol.
- Chlorination: Suspend the thiol in dry toluene. Add PCl (1.1 eq) slowly at room temperature. Heat to reflux for 3 hours until HCl evolution ceases.
- Isolation: Distill off toluene. The residue is purified by vacuum distillation (b.p. ~120°C at 10 mmHg) or recrystallization from hexane.

Self-Validating Checkpoint:

- TLC: The thiol starting material () is much more polar than the 2-chloro product () in Hexane:EtOAc (4:1).
- Appearance: Product should be a white to off-white crystalline solid or clear oil (m.p. ~30-32°C).[1]

Protocol B: Comparative Reactivity Assay ()

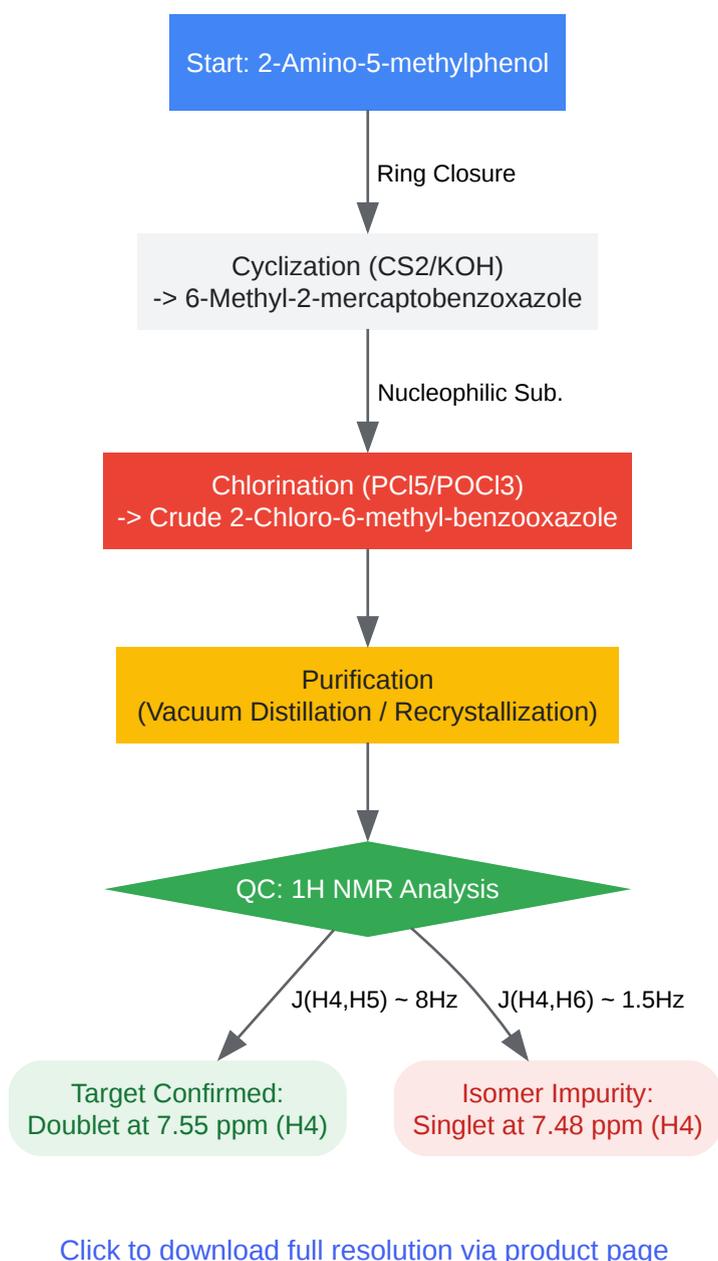
Rationale: To quantify the "performance" difference (reaction rate) between the 6-methyl and unsubstituted variants.

- Setup: Prepare 0.1 M solutions of 6-Me-CBO and CBO in Acetonitrile.
- Nucleophile: Add Morpholine (1.2 eq).
- Monitoring: Incubate at 25°C. Aliquot at t=0, 10, 30, 60 mins.
- Analysis: Inject into HPLC (C18 column, Water/MeCN gradient).
- Expectation: The CBO (unsubstituted) will react roughly 1.5x faster than 6-Me-CBO. The 6-methyl group donates electron density into the ring, slightly deactivating the C2 center toward nucleophilic attack compared to the unsubstituted parent.[1]

Visualizing the Logic

Figure 1: Synthesis & Characterization Workflow

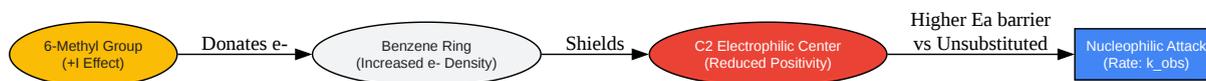
This diagram illustrates the critical path from raw materials to validated product, highlighting the branching decision points based on spectral data.



Caption: Figure 1. Synthesis pathway and NMR-based quality control logic for distinguishing regiochemical outcomes.

Figure 2: Electronic Influence on Reactivity

A mechanistic view of why the 6-methyl derivative reacts slower than the unsubstituted alternative.[1]



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Caption: Figure 2. Electronic deactivation mechanism of the 6-methyl group on the C2 reaction center.

Performance Comparison Matrix

Feature	6-Me-CBO (Target)	2-Chlorobenzoxazole (Alt)	Implication for Development
Reaction Rate ()	1.0 (Baseline)	~1.5 (Faster)	Use 6-Me if selectivity is required; use unsubstituted for speed.
Solubility (LogP)	~2.6	~2.2	6-Me is more lipophilic; better for cell-permeable drug design.[1]
Fluorescence (Derived)	High Quantum Yield (ESIPT)	Moderate	6-Me derivatives (post-substitution) often yield brighter fluorophores.
Cost/Availability	Moderate	Low (Commodity)	Only use 6-Me if the methyl group is critical for SAR binding.

Conclusion & Recommendation

- For Drug Discovery: Choose **2-Chloro-6-methyl-benzoxazole** when your SAR (Structure-Activity Relationship) model suggests that a hydrophobic fill at the 6-position improves

binding affinity or metabolic stability.[1] The methyl group provides a necessary lipophilic handle without significantly altering the steric bulk at the reaction center.[1]

- For Optical Materials: The 6-methyl scaffold is superior to the unsubstituted form.[1] The inductive effect pushes the absorption/emission red-shifted, and derivatives often show reduced aggregation-caused quenching (ACQ).[1]
- For Synthetic Efficiency: Be aware of the reduced electrophilicity.[1] Reactions with weak nucleophiles may require higher temperatures or catalysis (e.g., CuI) compared to the unsubstituted 2-chlorobenzoxazole.

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